Lipophilicity (LogP) Comparison
The 2-methyl substitution confers an intermediate lipophilicity profile (LogP = 1.32) that is specifically differentiated from both the less lipophilic 2-H analog and the more lipophilic 2-ethyl analog [1]. While no direct biological data exists for the 2-H derivative, the LogP values provide a quantitative baseline for understanding how the 2-methyl substitution modulates the physicochemical space relative to other analogs [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.32 [1] |
| Comparator Or Baseline | 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione: LogP = 1.84; 6-(Trifluoromethyl)morpholine-3-thione (2-H): LogP = 0.75 [2] |
| Quantified Difference | +0.57 LogP units vs. 2-H analog; -0.52 LogP units vs. 2-ethyl analog |
| Conditions | Computed properties (XLogP3/JChem), consistent calculation method across comparators |
Why This Matters
A difference of 0.5 LogP units corresponds to a ~3.2-fold change in partition coefficient, which can significantly impact membrane permeability, aqueous solubility, and ultimately oral bioavailability in drug development programs [1].
- [1] ChemBase. 2-methyl-6-(trifluoromethyl)morpholine-3-thione (CBID:282892). Computed Properties: LogP 1.32. View Source
- [2] ChemBase. 6-(trifluoromethyl)morpholine-3-thione (CBID:279543). Computed Properties: LogP 0.75; 2-ethyl-6-(trifluoromethyl)morpholine-3-thione (CBID:282895). Computed Properties: LogP 1.84. View Source
